Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRGIMUAAQWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Impact of the Linker and Side Chains:the Nature of the Group at the Indole Nitrogen, in This Case, the Ethyl Acetate Group, is Crucial. the Length, Flexibility, and Chemical Nature of This Side Chain Can Influence Solubility, Membrane Permeability, and Receptor Binding.
The following table summarizes the SAR of a series of cycloalka[b]thiophene-indole derivatives with antileishmanial activity, which provides insights into the types of structural modifications that can affect the biological activity of indole-thiophene hybrids. researchgate.net
| Compound | Indole (B1671886) Substituent | Cycloalkane Ring Size | IC₅₀ (µg/mL) |
| TN8-7 | 5-NO₂ | Cyclooctane | 2.1 |
| TN6-1 | 5-H | Cyclohexane | 2.3 |
| TN7 | 5-H | Cycloheptane | 3.2 |
| TN8-1 | 5-H | Cyclooctane | 4.0 |
| TN6-7 | 5-NO₂ | Cyclohexane | 4.1 |
Data extracted from a study on antileishmanial activity of thiophene-indole hybrids and is intended to be illustrative of SAR principles in this chemical class. researchgate.net
This data suggests that both the substituent on the indole ring (e.g., nitro group) and the size of an adjacent cycloalkane ring can significantly influence the biological activity of indole-thiophene hybrids. While the specific biological activity is different, these findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of this class of compounds.
Structure Activity Relationship Sar Studies of Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate Derivatives
Influence of Indole (B1671886) Ring Substitution Patterns on Molecular Properties and Interactions
The indole core, a privileged scaffold in drug discovery, offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical and biological profile. mdpi.com The nature and position of substituents on the indole ring can dramatically alter the electronic properties, reactivity, and binding interactions of the molecule. mdpi.comresearchgate.net
The reactivity of the indole ring towards electrophiles is significantly influenced by the electronic nature of its substituents. researchgate.net The C3 position is typically the most reactive site for electrophilic substitution. researchgate.net However, when this position is blocked, as in the parent molecule where it is substituted with the thienyl group, electrophilic attack may be directed to other positions, such as C2. researchgate.net
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, have the opposite effect. They decrease the electron density of the indole ring, making it less nucleophilic and thus less reactive towards electrophilic attack. nih.gov The presence of EWGs at the N, C2, or C3 positions can make the C2=C3 π bond more difficult to engage with electrophilic partners. nih.gov This reduced electron density is reflected in higher redox potentials compared to indoles with electron-donating substituents. nih.gov For example, a strong electron-attracting substituent can lead to a highly dipolar excited state and charge transfer behavior. nih.gov
The impact of these groups on reactivity is a critical consideration in the synthesis of new derivatives and in predicting their metabolic pathways.
| Group Type | Example Substituent | Effect on Indole Ring Electron Density | Reactivity towards Electrophiles | Reference |
| Electron-Donating | Methoxy (B1213986) (-OCH3) | Increases | Enhanced | researchgate.net |
| Electron-Donating | Amino (-NH2) | Increases | Enhanced | |
| Electron-Withdrawing | Nitro (-NO2) | Decreases | Reduced | nih.govnih.gov |
| Electron-Withdrawing | Cyano (-CN) | Decreases | Reduced | nih.gov |
The specific placement of a substituent on the indole ring—positional isomerism—is a critical determinant of a molecule's biological activity and its ability to engage in molecular recognition with a target. researchgate.netresearchgate.net Different positional isomers can exhibit vastly different binding affinities and functional effects, even with the same substituent.
Studies on various indole derivatives have demonstrated that the position of a substituent can profoundly impact biological outcomes. For example, in a series of indole-based chalcone (B49325) derivatives, the position of a methoxy group was found to be a critical determinant of antiproliferative activity. researchgate.net Specifically, substitution at the C5 or C6 position contributed to optimal activity, while substitution at the C4 position was least favorable. researchgate.net Similarly, for indol-3-yl-tetramethylcyclopropyl ketones, substitutions at the 5-position with groups like bromine, fluorine, or methyl were generally detrimental to binding and functional activity at cannabinoid receptors, whereas substitutions at the 6- and 7-positions resulted in high binding affinity. researchgate.net
The position of a substituent also affects the molecule's photophysical properties, which can be used to probe protein structures. nih.gov Substitution of a cyano group on different positions of the indole ring leads to diverse effects on absorption and fluorescence spectra. nih.gov Specifically, substitutions on the six-membered (benzene) ring can lead to different electronic transitions compared to substitutions on the five-membered (pyrrole) ring. nih.govnih.gov These positional differences influence how the molecule interacts with its environment and biological targets, underscoring the importance of precise positional control in drug design. researchgate.net
| Substituent Position | Observed Effect on Activity/Properties | Compound Series | Reference |
| C4-Indole | Least favorable for antiproliferative activity | Indole-based chalcones | researchgate.net |
| C5-Indole | Detrimental for cannabinoid receptor binding | Indol-3-yl-tetramethylcyclopropyl ketones | researchgate.net |
| C6-Indole | Favorable for antiproliferative activity | Indole-based chalcones | researchgate.net |
| C7-Indole | Most favorable for inhibitory effects | 3-substituted 1H-indole-2-carboxylic acids | researchgate.net |
Role of the Thienyl Moiety in Molecular Interactions and Functional Modulation
The thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, is a privileged pharmacophore in medicinal chemistry due to its diverse biological attributes. nih.gov Its incorporation into a molecular scaffold can significantly modify physicochemical properties and enhance interactions with biological targets. nih.gov
The thiophene ring possesses unique stereoelectronic properties that contribute to its role in molecular interactions. It is an electron-rich system, and the sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions. nih.gov One of the sulfur's lone pairs is involved in the aromatic sextet, rendering the thiophene ring aromatic and more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov
The sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions. nih.gov Furthermore, the aromatic nature of the thienyl group allows it to participate in π-stacking interactions with biological targets, such as the active sites of enzymes or protein-protein interfaces. nbinno.com These interactions can lead to increased binding affinity and selectivity. nbinno.com The introduction of a thiophene ring can also increase the electron deficiency of an adjacent molecular component, which can be beneficial for certain transport properties. scielo.br The stereoelectronic effects of the heteroatom can modulate molecular conformation and impart distinct biological properties. researchgate.net
Substituting the thiophene ring is a common strategy to modulate the potency and pharmacokinetic profile of a compound. The electronic properties of substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives were shown to affect their inhibitory activity. mdpi.com
In some cases, blocking the oxidative metabolism of the thiophene ring with substituents can be a strategy to avoid the formation of reactive metabolites, which can sometimes be responsible for toxicity. acs.orgresearchgate.net However, the impact of substitution is highly context-dependent. For instance, in a study of thiazolo-thiophene derivatives, the replacement of a phenyl substituent with a more flexible hexyl chain resulted in a threefold increase in potency, suggesting that steric factors and flexibility can be crucial. nih.gov
The presence of specific functional groups, such as carboxamides, on the thiophene ring can facilitate a variety of interactions within the active site of a protein target. nih.gov Molecular docking studies have shown that thiophene derivatives can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces with key residues of biological targets. mdpi.com
| Thiophene Moiety Feature | Contribution to Molecular Activity | Mechanism of Interaction | Reference |
| Aromatic Ring | Increased binding affinity and selectivity | π-stacking interactions | nbinno.com |
| Sulfur Atom | Enhanced drug-receptor interactions | Hydrogen bond acceptor | nih.gov |
| Substituents (e.g., hexyl vs. phenyl) | Modulation of potency | Steric effects, flexibility | nih.gov |
| Substituents (e.g., carboxamide) | Diverse binding interactions | Hydrogen bonding, hydrophobic interactions | nih.govmdpi.com |
Significance of the Ethyl Acetate (B1210297) Side Chain in Modulating Molecular Interactions
The ester functionality of the ethyl acetate group provides a hydrogen bond acceptor (the carbonyl oxygen) and can influence the molecule's polarity. nih.gov The ethyl group itself adds a degree of lipophilicity, which can be important for crossing biological membranes. In the synthesis of various heterocyclic compounds, the ethyl chloroacetate (B1199739) precursor is often used to introduce this side chain, which can then be further modified, for example, by converting it into a hydrazide to create new derivatives with different biological activities. researchgate.net
While direct SAR studies on the ethyl acetate chain of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that its size, shape, and electronic features are critical. Modifications, such as altering the length of the alkyl chain (e.g., from ethyl to methyl or propyl) or replacing the ester with an amide or a carboxylic acid, would be expected to significantly impact the compound's pharmacokinetic and pharmacodynamic profile by altering its solubility, metabolic stability, and ability to form specific interactions with a biological target. nih.gov
Conformational Freedom and Flexibility of the Ester Group in Ligand Binding
The ethyl acetate group at the 1-position of the indole ring introduces a degree of conformational flexibility that can be crucial for effective ligand-receptor binding. The orientation of this ester group relative to the core indole-thiophene scaffold can significantly impact the molecule's ability to fit into a binding pocket and interact with key residues.
The ester linkage, with its rotatable bonds, allows the ethyl group to adopt various spatial arrangements. This flexibility can be advantageous, enabling the molecule to adapt to the specific topology of a binding site. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding.
In the context of ligand binding, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in a binding site. The ethyl group itself can engage in hydrophobic or van der Waals interactions. The optimal conformation for binding will therefore be a balance between these potential interactions and the intrinsic conformational preferences of the molecule.
Ester Hydrolysis and its Impact on Subsequent Chemical Processes and Prodrug Concepts
The ethyl ester of [2-(2-thienyl)-1H-indol-1-yl]acetate is susceptible to hydrolysis, a chemical process that can have significant implications for its biological activity and potential application as a prodrug. Esterases, which are ubiquitous in the body, can catalyze the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol.
This hydrolysis can be a critical step in a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active form in the body. By masking a polar carboxylic acid group as an ethyl ester, the lipophilicity of the molecule is increased, which can enhance its absorption and distribution. Once absorbed, enzymatic hydrolysis can release the active carboxylic acid at the target site.
The rate of hydrolysis is a key factor in prodrug design. A prodrug must be stable enough to reach its target but then be hydrolyzed at an appropriate rate to release the active drug. The steric and electronic environment around the ester group can influence the rate of hydrolysis. For this compound, the proximity of the bulky 2-(2-thienyl)indole moiety could sterically hinder the approach of esterases, potentially modulating its hydrolysis rate compared to simpler ethyl esters.
Studies on the hydrolysis of other ester-containing prodrugs have shown that the rate of conversion can be significantly influenced by the chemical structure. For example, the hydrolysis of ester prodrugs of geraniol (B1671447) and ferulic acid was found to vary in different biological media, with faster hydrolysis observed in liver homogenates compared to whole blood. mdpi.comnih.gov
The conversion of this compound to its carboxylic acid derivative would result in a molecule with different physicochemical properties. The carboxylic acid is more polar and will be ionized at physiological pH, which can alter its receptor binding profile, solubility, and excretion pathway.
Conformational Analysis and its Correlation with Molecular Interactions
The core of the molecule consists of an indole ring fused to a thiophene ring system. The relative orientation of these two aromatic rings is a key conformational feature. While there is some rotational freedom around the single bond connecting the indole and thiophene rings, steric hindrance between the rings will favor a relatively planar arrangement.
Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the preferred conformations of the molecule. These methods can calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of low-energy (i.e., stable) conformations.
Crystal structure analysis of related indole derivatives provides valuable experimental data on their solid-state conformations. For example, the crystal structure of ethyl 5-chloro-1H-indole-2-carboxylate reveals specific torsion angles for the ethyl ester group and demonstrates how intermolecular forces, such as hydrogen bonding and π–π stacking, can influence the observed conformation. nih.gov
The correlation between conformation and molecular interactions is paramount. A specific conformation may be required to place key functional groups, such as the ester carbonyl and the sulfur atom of the thiophene ring, in the correct positions to form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with a receptor binding site.
General Principles of Indole-Thiophene Hybrid Structure-Activity Relationships
Indole-thiophene hybrids represent a class of compounds with significant therapeutic potential, and their SAR has been explored in various contexts, including anticancer and antimicrobial research. researchgate.netnih.gov Several general principles can be derived from these studies that are likely applicable to this compound and its derivatives.
Chemical Reactivity and Transformations of Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System
The indole ring is a highly nucleophilic aromatic system, and electrophilic substitution is a fundamental aspect of its reactivity. The preferred site of electrophilic attack on the indole ring is typically the C3 position, as this pathway maintains the aromaticity of the benzene (B151609) portion of the molecule in the intermediate Wheland complex. ic.ac.ukyoutube.com For 2-substituted indoles like Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate, the C3 position remains the most activated site for electrophilic attack. The electron-donating nature of the pyrrole-like nitrogen atom strongly directs incoming electrophiles to this position. quimicaorganica.org
Common electrophilic substitution reactions applicable to this system include halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions. quimicaorganica.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Systems
| Reaction Type | Reagents and Conditions | Expected Product at C3 |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), CH2Cl2, rt | 3-Bromo or 3-Chloro derivative |
| Nitration | HNO3, Acetic Anhydride, low temp. | 3-Nitro derivative |
| Sulfonation | SO3-Pyridine complex, mild temp. quimicaorganica.org | 3-Sulfonic acid derivative |
| Vilsmeier-Haack Formylation | POCl3, DMF, then H2O workup quimicaorganica.org | 3-Formyl derivative |
| Mannich Reaction | CH2O, Dimethylamine, Acetic Acid pharmaguideline.com | 3-(Dimethylaminomethyl) derivative |
This table presents expected reactions based on the general reactivity of the indole nucleus. Specific yields and conditions for this compound would require experimental validation.
Reactions Involving the Ethyl Acetate (B1210297) Functional Group
The ethyl acetate group at the N1 position offers a reactive handle for various chemical modifications primarily through nucleophilic acyl substitution. These transformations allow for the elaboration of the side chain, which can be crucial for modifying the molecule's properties.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, [2-(2-thienyl)-1H-indol-1-yl]acetic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with aqueous potassium hydroxide (B78521) (KOH), followed by acidic workup. nih.govresearchgate.net This transformation is often a key step in preparing derivatives for biological testing or further synthetic manipulations.
Transesterification: Treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group. For instance, using sodium methoxide (B1231860) in methanol (B129727) could result in the corresponding methyl ester. researchgate.net
Amidation: The ethyl acetate group can be converted into a variety of amides by reaction with ammonia (B1221849) or primary/secondary amines. This reaction often proceeds via the carboxylic acid intermediate or by direct aminolysis, sometimes requiring elevated temperatures or catalysts. A common preparatory route involves first converting the ester to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This carbohydrazide (B1668358) is a versatile intermediate that can be further reacted with aldehydes, ketones, or other electrophiles to form more complex structures like hydrazones or heterocyclic systems. nih.govresearchgate.net
Table 2: Transformations of the N1-Ethyl Acetate Group
| Reaction | Reagents | Product |
| Hydrolysis | 1. KOH, H2O, Reflux2. HCl (aq) nih.gov | [2-(2-thienyl)-1H-indol-1-yl]acetic acid |
| Transesterification | NaOMe, MeOH researchgate.net | Mthis compound |
| Hydrazinolysis | N2H4·H2O, EtOH, Reflux researchgate.net | 2-[2-(2-thienyl)-1H-indol-1-yl]acetohydrazide |
| Amidation (from acid) | 1. Hydrolysis to acid2. Amine, Coupling Agent (e.g., DCC, EDCI) | N-Substituted 2-[2-(2-thienyl)-1H-indol-1-yl]acetamide |
Cyclization Reactions and Annulation Strategies of Indole-Thiophene Precursors
Molecules containing both indole and thiophene (B33073) rings, such as this compound, are valuable precursors for the synthesis of fused polycyclic heteroaromatic systems, often referred to as thienoindoles. nih.gov These annulation strategies can construct a new ring by forming bonds between the indole and thiophene moieties or by involving the substituents on these rings.
One common strategy involves intramolecular cyclization reactions. For example, if the thiophene ring at the C2 position of the indole bears a suitable functional group (e.g., an ortho-formyl or carboxyl group), it can undergo an acid-catalyzed intramolecular electrophilic substitution/cyclization onto the C3 position of the indole ring. Similarly, radical cyclization is another approach for synthesizing thieno[2,3-b]indoles. nih.gov
Cascade reactions, such as a cascade Michael addition–cyclization, can also be employed with suitably functionalized indole-thiophene precursors. nih.gov While the title compound itself is not primed for immediate cyclization, its derivatives could be. For instance, formylation at the C3 position of the indole ring and functionalization of the thiophene ring could set the stage for a subsequent ring-closing reaction to form a complex fused system.
Functional Group Interconversions on the Thiophene Ring
The thiophene ring, while aromatic, has its own distinct reactivity that can be exploited for further functionalization. Like the indole ring, it is susceptible to electrophilic substitution. pharmaguideline.com The directing effects within the 2-(indol-2-yl)thiophene system would need to be considered. Generally, in 2-substituted thiophenes, electrophilic attack is directed to the C5 position.
Furthermore, the thiophene ring can undergo metalation, typically with strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile. wikipedia.org Deprotonation usually occurs at the position alpha to the sulfur atom that is not substituted, which in this case is the C5 position of the thiophene ring. This thienyllithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. wikipedia.org
Table 3: Potential Functionalization of the Thiophene Ring
| Reaction Type | Reagents and Conditions | Expected Position of Substitution |
| Electrophilic Halogenation | NBS, DMF | C5 |
| Metalation-Alkylation | 1. n-BuLi, THF, low temp.2. Electrophile (e.g., CH3I) | C5 |
| Formylation | Vilsmeier-Haack Reagents (POCl3, DMF) | C5 |
Oxidation and Reduction Chemistry of the Indole and Thiophene Moieties
The oxidation and reduction of the indole-thiophene system can be complex, as both rings are susceptible to these transformations.
Oxidation: The indole ring is sensitive to oxidation. pharmaguideline.com Strong oxidizing agents can lead to the cleavage of the 2,3-double bond of the pyrrole (B145914) ring. pharmaguideline.com Milder oxidation, for instance with meta-chloroperoxybenzoic acid (mCPBA), can sometimes lead to oxidative coupling reactions. acs.org Enzymatic oxidation by cytochrome P450 can yield various products, including oxindoles and hydroxylated derivatives. nih.gov The thiophene ring's sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using reagents like m-CPBA. wikipedia.orgresearchgate.net The formation of thiophene S-oxides or S,S-dioxides significantly alters the ring's electronic properties and chemical reactivity, often making it a potent diene in Diels-Alder reactions. researchgate.net Selective oxidation of one ring over the other would be a significant synthetic challenge.
Reduction: The reduction of the indole ring typically requires harsher conditions than a simple benzene ring. Catalytic hydrogenation can reduce the pyrrole part of the indole system. Birch reduction (using sodium or lithium in liquid ammonia with an alcohol) can also be employed to reduce the carbocyclic ring. For the thiophene ring, catalytic hydrogenation can lead to the saturated tetrahydrothiophene (B86538) derivative, though this often requires high pressures and active catalysts (like Raney Nickel), which can also cause desulfurization. researchgate.net Metal hydride reducing agents like NaBH4 and LiAlH4 are generally used to reduce carbonyls and will reduce the ethyl ester group to the corresponding primary alcohol, 2-[2-(2-thienyl)-1H-indol-1-yl]ethanol, without affecting the aromatic rings. carewellpharma.in
Transition Metal-Catalyzed Cross-Coupling Reactions in Indole-Thiophene Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. mdpi.com To utilize these reactions, a halogen atom (or a triflate group) must typically be present on either the indole or the thiophene ring.
If a bromo or iodo substituent were introduced at a specific position (e.g., C3, C5 on the indole, or C5 on the thiophene), this derivative of this compound could undergo a variety of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond. nih.gov
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. mdpi.com
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond. nih.gov
These reactions provide extensive opportunities to build molecular complexity from the core indole-thiophene scaffold, enabling the synthesis of a diverse library of compounds for various applications. nih.govresearchgate.net
Advanced Chemical and Materials Science Applications of Indole Thiophene Derivatives
Applications in Organic Electronics and Optoelectronics
The unique electronic properties of indole (B1671886) and thiophene (B33073) rings, both of which are electron-rich aromatic systems, form the basis for the potential application of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate in organic electronics and optoelectronics. The fusion of these two heterocyclic systems can lead to novel materials with tailored electronic and optical characteristics.
Photosensitive and Photoconductive Devices
Indole and thiophene derivatives have been investigated for their photosensitive and photoconductive properties. The extended π-conjugated system that can be formed by linking these two rings allows for the absorption of light and the subsequent generation of charge carriers. In theory, this compound could serve as a building block for larger, more complex molecules or polymers with enhanced photoconductivity. The specific absorption and emission wavelengths would be dependent on the exact molecular structure and any further functionalization.
Photovoltaic Devices (Organic Solar Cells)
The field of organic photovoltaics (OSCs) often utilizes materials containing thiophene units due to their excellent charge transport properties and stability. Indole, with its high hole mobility, can also be a valuable component. A molecule like this compound could potentially act as a donor material in a bulk heterojunction solar cell, especially if the ethyl acetate (B1210297) group is modified to enhance solubility and film-forming properties. The performance of such a device would hinge on factors like the energy levels (HOMO and LUMO) of the compound and its morphology when blended with an acceptor material.
Role as Functionalized Organic Dyes and Polymers
The indole-thiophene scaffold is a promising chromophore. By modifying the ethyl acetate group or other positions on the indole and thiophene rings, the absorption and emission properties of this compound could be fine-tuned, leading to the development of novel organic dyes. These dyes could find applications in dye-sensitized solar cells (DSSCs) or as emitters in organic light-emitting diodes (OLEDs).
Furthermore, the presence of the reactive N-H group on the indole ring (prior to substitution with the acetate group) and the potential for functionalization on the thiophene ring opens up pathways for polymerization. Polymers incorporating the 2-(2-thienyl)-1H-indole unit could exhibit interesting electrochromic or electroluminescent properties.
| Property | Indole Moiety | Thiophene Moiety | Relevance to Organic Electronics |
| Electronic Nature | Electron-rich, good hole transporter | Electron-rich, good charge carrier mobility | Essential for creating conductive and semiconductive materials. |
| Band Gap | Generally wide, tunable with substitution | Tunable, often in the visible spectrum | Determines the optical and electronic properties of the material. |
| Polymerization Potential | Can be polymerized through various positions | Readily polymerizes to form polythiophenes | Allows for the creation of conductive polymers for flexible electronics. |
Potential as Probes and Sensors in Analytical Chemistry
The structure of this compound contains several features that suggest its potential use in the development of chemical sensors and probes. The indole nitrogen and the thiophene sulfur atoms can act as potential binding sites for metal ions or other analytes.
Upon binding of an analyte, a change in the photophysical properties of the molecule, such as a shift in its absorption or fluorescence spectrum, could be observed. This change would form the basis of the sensing mechanism. For instance, the quenching or enhancement of fluorescence upon binding to a specific metal ion is a common strategy in the design of chemosensors. The ethyl acetate group could also be hydrolyzed to a carboxylic acid, providing another potential binding site and modulating the molecule's solubility and sensing characteristics.
| Feature | Potential Role in Sensing |
| Indole Nitrogen | Can act as a Lewis base to coordinate with metal ions. |
| Thiophene Sulfur | Can also participate in metal ion binding. |
| Aromatic Rings | Can engage in π-π stacking interactions with aromatic analytes. |
| Ethyl Acetate Group | Can be modified to introduce other functional groups for specific analyte recognition. |
Role in the Development of Plant Growth Regulators and Agrochemicals
The indole ring is a core component of a major class of plant hormones known as auxins. The most common auxin, indole-3-acetic acid (IAA), plays a crucial role in various aspects of plant growth and development. The structural similarity of the indole core in this compound to IAA suggests a potential for this compound or its derivatives to exhibit plant growth regulating activity.
While the substitution at the 1 and 2 positions of the indole ring in this compound differs significantly from IAA, it is conceivable that this molecule could act as an antagonist or a synthetic auxin with modified activity. The thiophene ring and the ethyl acetate group would influence its uptake, transport, and interaction with auxin receptors in plants. Further research would be necessary to determine if this compound possesses any herbicidal or plant growth-promoting properties.
| Compound | Key Structural Features | Known Biological Role |
| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid group at the 3-position. | Natural plant hormone (auxin) regulating cell elongation and division. |
| This compound | Indole ring with a thienyl group at the 2-position and an ethyl acetate group at the 1-position. | Potential for auxin-like or anti-auxin activity; unexplored in agrochemicals. |
Future Research Directions and Perspectives on Ethyl 2 2 Thienyl 1h Indol 1 Yl Acetate
Development of Novel and Sustainable Synthetic Routes for Diversified Analogs
The future development of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate and its analogs hinges on the creation of efficient, versatile, and environmentally benign synthetic strategies. While classical methods for indole (B1671886) synthesis, such as the Fischer and Madelung syntheses, have been foundational, contemporary research is increasingly focused on green and sustainable approaches.
Future synthetic endeavors should prioritize the use of microwave-assisted organic synthesis (MAOS), which offers advantages such as reduced reaction times, higher yields, and often solvent-free conditions. mdpi.comnih.govnumberanalytics.com The development of one-pot, multicomponent reactions (MCRs) represents another promising avenue. rsc.org An innovative two-step, one-pot reaction starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been shown to produce diverse indole cores under mild, metal-free conditions, a strategy that could be adapted for the synthesis of thienyl-indole derivatives. rsc.org
Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of nanocatalysts, ionic liquids, and deep eutectic solvents to facilitate indole ring formation and functionalization. nih.gov For instance, a green approach for the synthesis of functionalized thieno[2,3-b]indoles has been reported using a magnetic nanoparticle-supported deep eutectic solvent. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have proven effective for the synthesis of thienoindole analogs and could be further optimized for the construction of a diverse library of this compound derivatives. mdpi.com
The diversification of analogs could involve modifications at several key positions:
Thiophene (B33073) Ring: Introduction of various substituents on the thiophene ring to modulate the electronic properties of the molecule.
Indole Nucleus: Functionalization of the benzene (B151609) portion of the indole ring to tune solubility and other physicochemical properties.
Acetate (B1210297) Side Chain: Variation of the ester group to influence reactivity and potential biological interactions.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages for Analog Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, shorter reaction times. mdpi.comnumberanalytics.com | High-throughput synthesis of a diverse library of analogs. |
| Multicomponent Reactions (MCRs) | One-pot synthesis, atom economy. rsc.org | Efficient construction of complex and diverse molecular scaffolds. |
| Green Catalysis | Use of nanocatalysts, ionic liquids, DES. nih.govmdpi.com | Environmentally benign, potential for catalyst recycling. |
| Palladium-Catalyzed Cross-Coupling | Versatile C-C and C-N bond formation. mdpi.com | Precise control over the introduction of various functional groups. |
Application of Advanced Computational Approaches for Deeper Mechanistic Understanding
Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in elucidating the intricate mechanistic details of reactions involving this compound. nih.govresearchgate.net Such in silico studies can provide invaluable insights into reaction pathways, transition state geometries, and the electronic properties that govern reactivity. nih.govrsc.org
Future computational work could focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be employed to model the mechanisms of known and novel synthetic routes to thienyl-indoles. This can help in optimizing reaction conditions and in the rational design of more efficient catalysts. numberanalytics.comrsc.org For example, computational studies have been used to understand the enantioselectivity of Friedel-Crafts reactions of indoles. numberanalytics.com
Predicting Reactivity and Regioselectivity: By calculating molecular orbital energies (HOMO-LUMO gaps) and mapping molecular electrostatic potentials (MEP), it is possible to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can guide the experimental design of new functionalization reactions.
In Silico Design of Novel Analogs: Computational tools can be used to design new analogs of this compound with tailored electronic and photophysical properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can link structural features to specific activities, aiding in the design of compounds with desired functionalities. nih.gov
The table below summarizes the potential applications of various computational approaches.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. nih.govrsc.org | Understanding transition states, reaction barriers, and catalyst-substrate interactions. |
| Molecular Orbital Theory | Prediction of reactivity and regioselectivity. researchgate.net | Identification of electron-rich and electron-deficient sites for targeted functionalization. |
| Quantitative Structure-Activity Relationship (QSAR) | Design of analogs with specific properties. nih.gov | Correlation of structural features with desired biological or material properties. |
| Molecular Docking | Exploration of potential biological targets. nih.gov | Prediction of binding affinities and modes of interaction with biomolecules. |
Exploration of Uncharted Chemical Reactivities and Transformations
The unique electronic nature of the 2-(2-thienyl)-1H-indole scaffold suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations of this compound, moving beyond established indole chemistry.
Key areas for exploration include:
Photoredox Catalysis: The use of visible light to initiate novel reactions is a rapidly growing field in organic synthesis. mdpi.com The extended π-system of the thienyl-indole core makes it a potential candidate for photoredox-mediated transformations, such as C-H functionalization and cross-coupling reactions under mild, metal-free conditions. numberanalytics.comnih.gov
Cross-Coupling Reactions: While palladium-catalyzed cross-coupling is well-established for indole synthesis, its application for the direct functionalization of the 2-thienyl-indole core remains to be fully explored. omicsonline.org Future work could focus on developing novel cross-coupling strategies to introduce a wide array of functional groups at various positions of the heterocyclic system.
Cycloaddition Reactions: The C2-C3 double bond of the indole nucleus is known to participate in cycloaddition reactions. mdpi.com Investigating the propensity of this compound to undergo [4+2], [3+2], and other cycloaddition reactions could lead to the synthesis of novel polycyclic architectures with interesting biological and material properties. mdpi.com
Transformations of the N-acetate Group: The ethyl acetate moiety at the N1 position offers a handle for further synthetic modifications. Research into the selective cleavage or transformation of this group could provide access to N-unsubstituted or N-differently functionalized 2-(2-thienyl)-1H-indoles, further expanding the chemical space of this family of compounds. Chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported as a mild and efficient method. rsc.org
The following table outlines potential uncharted reactivities and their significance.
| Reaction Type | Potential Outcome | Significance |
| Photoredox Catalysis | C-H functionalization, novel bond formations. numberanalytics.comnih.gov | Access to new derivatives under mild and sustainable conditions. |
| Novel Cross-Coupling | Direct introduction of diverse functional groups. omicsonline.org | Rapid diversification of the 2-thienyl-indole scaffold. |
| Cycloaddition Reactions | Synthesis of complex polycyclic systems. mdpi.com | Creation of novel molecular frameworks with potential applications. |
| N-Acetate Transformations | Access to N-H and other N-functionalized indoles. rsc.org | Increased synthetic versatility and access to a broader range of analogs. |
Integration with Emerging Technologies in Chemical Biology and Advanced Materials Science
The unique structural and electronic properties of this compound make it an attractive candidate for integration into various emerging technologies, particularly in the fields of chemical biology and advanced materials science.
Future research in this area could focus on:
Development of Fluorescent Probes: Indole derivatives are known for their fluorescent properties. mdpi.comnih.gov The extended conjugation provided by the thienyl group in this compound could lead to interesting photophysical properties, making it a potential scaffold for the development of fluorescent probes for biological imaging and sensing applications. mdpi.comresearchgate.net
Organic Electronics: Thiophene and indole-based materials are widely used in organic electronics due to their excellent charge-transport properties. nih.gov Thieno[3,2-b]indole moieties have been incorporated into organic dyes for photosensitive and photovoltaic devices. nih.gov Consequently, this compound and its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Self-Assembling Materials: The planar and aromatic nature of the thienyl-indole core could facilitate π-π stacking interactions, leading to the formation of self-assembled nanostructures. The design of analogs with appropriate side chains could allow for the controlled self-assembly of these molecules into well-defined architectures with potential applications in nanotechnology and materials science.
Chemical Biology Tools: The indole scaffold is a common motif in biologically active molecules. nih.gov By functionalizing this compound with specific recognition elements or reactive groups, it could be developed into chemical biology tools for studying biological processes, such as protein-protein interactions or enzyme activity.
The table below highlights potential applications in emerging technologies.
| Technology Area | Potential Application | Rationale |
| Chemical Biology | Fluorescent probes for bioimaging. mdpi.comresearchgate.net | The extended π-system may confer desirable photophysical properties. |
| Advanced Materials | Components for organic electronics (OLEDs, OFETs). nih.gov | The thienyl-indole core is a promising scaffold for charge-transporting materials. |
| Nanotechnology | Building blocks for self-assembling materials. | The planar, aromatic structure can promote π-π stacking and ordered assembly. |
| Drug Discovery | Scaffold for the development of novel therapeutics. nih.gov | The indole moiety is a privileged structure in medicinal chemistry. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via alkylation of 2-(2-thienyl)-1H-indole with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, ethyl acetate/petroleum ether gradients (0–20%) are used for purification via silica gel chromatography .
- Key Variables : Solvent choice (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction time (12–24 hr) critically impact yield. NMR (e.g., δ 5.01 ppm for the acetate methylene group) confirms successful alkylation .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodology :
- ¹H NMR : Focus on indole NH (~δ 12.94 ppm, broad singlet) and acetate methylene (~δ 4.5–5.0 ppm). Thienyl protons appear as distinct multiplets (δ 6.4–7.4 ppm) .
- LC-MS : ESI+ mode identifies the molecular ion peak (e.g., m/z 256.1 [M+H]⁺) and fragmentation patterns for structural validation.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles for stereochemical confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis, and what pitfalls arise in reproducibility?
- Methodology :
- DoE (Design of Experiments) : Screen variables like catalyst loading (e.g., phase-transfer catalysts) and solvent ratios. For example, DMF increases solubility but may complicate purification.
- Contradictions : Discrepancies in reported yields (e.g., 60% vs. 74%) may stem from trace moisture or inert atmosphere quality. Use Karl Fischer titration to monitor solvent dryness .
- Data Table :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, K₂CO₃, 24 hr | 60 | 95% | |
| THF, NaH, 18 hr | 74 | 98% |
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR with IR (C=O stretch ~1740 cm⁻¹) and HRMS.
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts indole NH protons significantly. For example, δ 12.94 ppm in DMSO-d₆ vs. absence in CDCl₌₃ due to exchange broadening .
- Crystallographic Data : Compare experimental X-ray bond lengths (e.g., C–O ~1.32 Å) with DFT-calculated values to resolve ambiguities .
Q. What computational strategies are effective for studying this compound’s interactions in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model binding to targets like serotonin receptors. Parameterize the thienyl group’s electron-rich π-system for affinity predictions .
- MD Simulations : AMBER or GROMACS simulate solvation effects on the acetate ester’s hydrolysis kinetics, correlating with in vitro stability assays .
Specialized Methodological Considerations
Q. How does the choice of purification method impact compound stability and purity?
- Methodology :
- Column Chromatography : Ethyl acetate/petroleum ether (5–20% gradient) minimizes decomposition of the indole-thienyl moiety.
- Recrystallization : Use ethanol/water mixtures for high-purity crystals, but avoid prolonged heating to prevent ester hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- GHS Compliance : While not classified under GHS, use PPE (gloves, goggles) due to potential irritancy from indole derivatives.
- Waste Disposal : Quench reactions with aqueous NaHCO₃ before solvent recovery to neutralize residual acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
